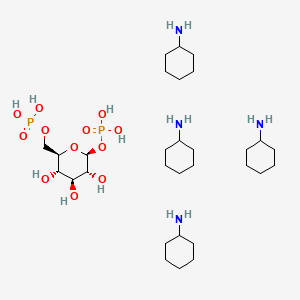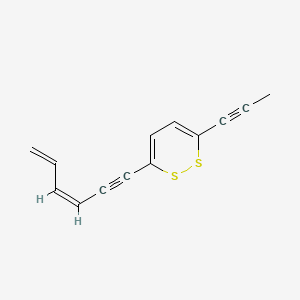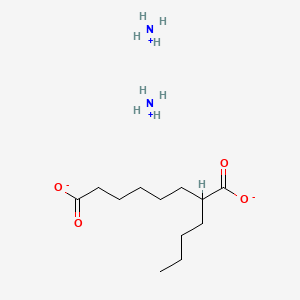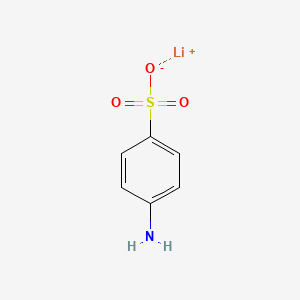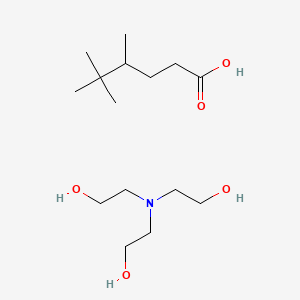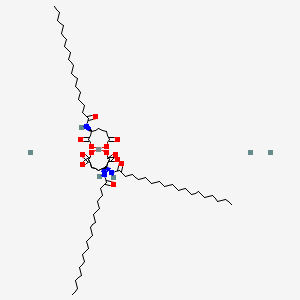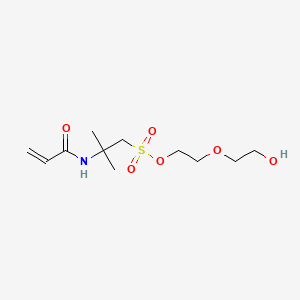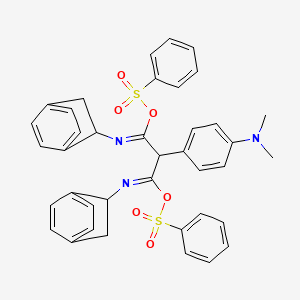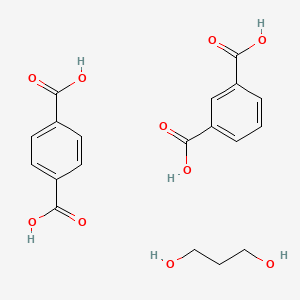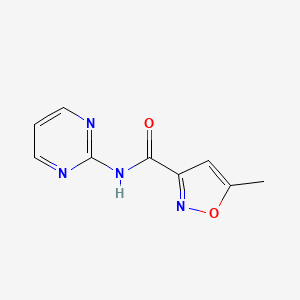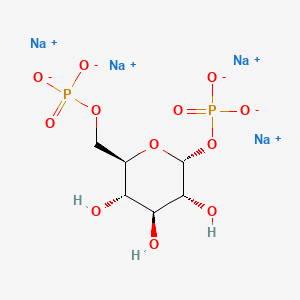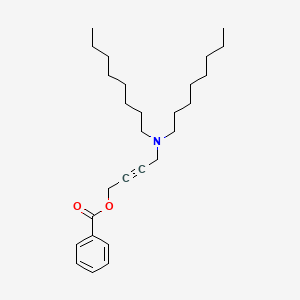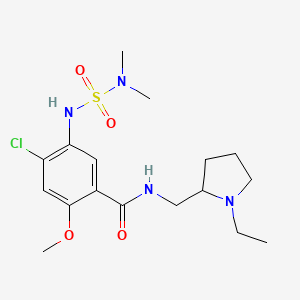![molecular formula C12H23N5O3Zn B12694641 zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione](/img/structure/B12694641.png)
zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione is a complex chemical entity with potential applications in various fields. It is characterized by the presence of zinc ions coordinated with a multi-amine ligand and a furan-2,5-dione moiety. This compound is of interest due to its unique chemical structure and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione typically involves the coordination of zinc ions with the multi-amine ligand. The reaction conditions often include:
Solvent: A polar solvent such as methanol or ethanol.
Temperature: Mild heating to facilitate the coordination reaction.
Reagents: Zinc salts (e.g., zinc chloride or zinc acetate) and the multi-amine ligand.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale coordination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The furan-2,5-dione moiety can be oxidized under specific conditions.
Reduction: The zinc ion can participate in redox reactions.
Substitution: The amine groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan-2,5-dione moiety could yield various oxidized derivatives, while substitution reactions could introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry studies. Its multi-amine structure allows for the formation of stable complexes with various metal ions, which can be studied for their catalytic properties.
Biology
In biological research, the compound’s zinc coordination complex can be investigated for its potential as a metalloprotein mimic. This could provide insights into the role of zinc in biological systems and its interaction with proteins.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Zinc complexes have been studied for their antimicrobial and anticancer properties, and this compound could be a candidate for such studies.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as catalysts for chemical reactions or components in electronic devices.
Wirkmechanismus
The mechanism of action of zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione involves the coordination of zinc ions with the multi-amine ligand. This coordination can influence the reactivity of the zinc ion and the overall stability of the complex. The furan-2,5-dione moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: A simple zinc salt used in various applications.
Zinc chloride: Another common zinc salt with different reactivity.
Zinc bis(2-ethylhexanoate): A zinc complex with different ligands.
Uniqueness
The uniqueness of zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione lies in its multi-amine ligand and furan-2,5-dione moiety
Eigenschaften
Molekularformel |
C12H23N5O3Zn |
|---|---|
Molekulargewicht |
350.7 g/mol |
IUPAC-Name |
zinc;2-[2-[2-(2-azanidylethylamino)ethylamino]ethylamino]ethylazanide;furan-2,5-dione |
InChI |
InChI=1S/C8H21N5.C4H2O3.Zn/c9-1-3-11-5-7-13-8-6-12-4-2-10;5-3-1-2-4(6)7-3;/h9-13H,1-8H2;1-2H;/q-2;;+2 |
InChI-Schlüssel |
IBOHVXCRKLYQAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)OC1=O.C(CNCCNCCNCC[NH-])[NH-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


